molecular formula C15H13F4NOS B3595971 4-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-3-carboxamide

4-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-3-carboxamide

Cat. No.: B3595971
M. Wt: 331.3 g/mol
InChI Key: VPVJBAFLOSDBNS-UHFFFAOYSA-N
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Description

4-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-3-carboxamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by nucleophilic substitution reactions. The final step involves the formation of the carboxamide group under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This binding can inhibit or modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-3-carboxamide is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of both the trifluoromethyl and thiophene groups makes it particularly versatile for various applications in research and industry.

Properties

IUPAC Name

4-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F4NOS/c1-3-10-8(2)22-7-11(10)14(21)20-13-6-9(15(17,18)19)4-5-12(13)16/h4-7H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVJBAFLOSDBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F4NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-3-carboxamide
Reactant of Route 6
4-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-3-carboxamide

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